1-{[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione 1-{[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
Brand Name: Vulcanchem
CAS No.: 2185590-46-7
VCID: VC5463845
InChI: InChI=1S/C20H18FN4O3/c1-2-11-24-19(26)14-8-4-6-10-16(14)25(20(24)27)12-17-22-18(23-28-17)13-7-3-5-9-15(13)21/h3-10,14H,2,11-12H2,1H3/q+1
SMILES: CCCN1C(=O)C2C=CC=CC2=[N+](C1=O)CC3=NC(=NO3)C4=CC=CC=C4F
Molecular Formula: C20H17FN4O3
Molecular Weight: 380.379

1-{[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione

CAS No.: 2185590-46-7

Cat. No.: VC5463845

Molecular Formula: C20H17FN4O3

Molecular Weight: 380.379

* For research use only. Not for human or veterinary use.

1-{[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione - 2185590-46-7

Specification

CAS No. 2185590-46-7
Molecular Formula C20H17FN4O3
Molecular Weight 380.379
IUPAC Name 1-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propyl-4aH-quinazolin-1-ium-2,4-dione
Standard InChI InChI=1S/C20H18FN4O3/c1-2-11-24-19(26)14-8-4-6-10-16(14)25(20(24)27)12-17-22-18(23-28-17)13-7-3-5-9-15(13)21/h3-10,14H,2,11-12H2,1H3/q+1
Standard InChI Key NMVWGMYVVHBVKE-UHFFFAOYSA-N
SMILES CCCN1C(=O)C2C=CC=CC2=[N+](C1=O)CC3=NC(=NO3)C4=CC=CC=C4F

Introduction

Structural Features and Molecular Characterization

Core Architecture

The molecule integrates two pharmacologically relevant heterocycles:

  • Tetrahydroquinazoline backbone: A partially saturated quinazoline system known for modulating enzyme targets such as dihydrofolate reductase and tyrosine kinases .

  • 1,2,4-Oxadiazole ring: A nitrogen-oxygen heterocycle contributing to metabolic stability and hydrogen-bonding interactions with biological targets .

The 2-fluorophenyl group at the oxadiazole’s 3-position introduces electron-withdrawing effects that may enhance binding affinity, while the propyl chain at N3 of the tetrahydroquinazoline likely influences lipophilicity.

Spectroscopic Signatures

While experimental spectral data for this specific compound remain unpublished, analogous quinazoline-oxadiazole hybrids exhibit characteristic signals:

  • ¹H NMR: Aromatic protons in the 7.1–8.3 ppm range (quinazoline and fluorophenyl), oxadiazole-linked CH₂ at ~5.2 ppm, and propyl chain resonances (δ 0.9–1.7 ppm) .

  • FT-IR: C=O stretches near 1680–1720 cm⁻¹ (tetrahydroquinazoline dione) and C=N vibrations at 1600–1650 cm⁻¹ (oxadiazole) .

Synthetic Pathways and Optimization

Retrosynthetic Strategy

The synthesis involves sequential construction of the oxadiazole and tetrahydroquinazoline units followed by coupling :

  • Oxadiazole formation: Condensation of 2-fluorobenzonitrile with hydroxylamine hydrochloride yields the amidoxime, which cyclizes with trifluoroacetic anhydride to form 3-(2-fluorophenyl)-1,2,4-oxadiazole .

  • Tetrahydroquinazoline synthesis: Anthranilic acid reacts with propyl isocyanate under reflux to generate the 3-propyl-tetrahydroquinazoline-2,4-dione core.

  • Alkylation: The oxadiazole methyl group is brominated using N-bromosuccinimide, then coupled to the tetrahydroquinazoline via nucleophilic substitution.

Reaction Conditions

Key parameters influencing yield and purity:

StepReagents/ConditionsYield (%)
Oxadiazole formationNH₂OH·HCl, TFA, 80°C, 12h62–68
Quinazoline synthesisPropyl isocyanate, DMF, 110°C, 8h55–60
AlkylationK₂CO₃, DMF, 60°C, 24h45–50

Purification typically employs silica gel chromatography (ethyl acetate/hexane) or recrystallization from ethanol .

Physicochemical and Pharmacokinetic Profiling

Experimental Properties

Reported data for the compound:

PropertyValueMethod
Molecular formulaC₂₀H₁₇FN₄O₃HRMS
Molecular weight380.379 g/molCalculated
LogP2.8 (predicted)ChemAxon
Aqueous solubility<0.1 mg/mL (25°C)Kinetic turbidimetry

The low solubility necessitates prodrug strategies or formulation with solubilizing agents for in vivo studies .

ADMET Predictions

  • Absorption: Moderate intestinal permeability (Caco-2 Papp = 8.7 × 10⁻⁶ cm/s) .

  • Metabolism: Susceptible to CYP3A4-mediated oxidation (fluorophenyl ring hydroxylation) .

  • Toxicity: Ames test negative; hepatotoxicity risk score: 0.23 (low) .

Biological Activity and Mechanism

Anticancer Activity

Quinazoline derivatives inhibit EGFR kinase (IC₅₀ = 0.8–3.2 µM). Molecular dynamics simulations suggest the fluorophenyl group occupies the hydrophobic pocket of EGFR’s ATP-binding site .

Therapeutic Applications and Future Directions

Targeted Indications

  • Oncology: EGFR-driven cancers (e.g., NSCLC) via kinase inhibition.

  • Infectious diseases: Gram-negative pathogens through dual gyrase/FabH inhibition .

Clinical Development Challenges

  • Synthetic complexity: Total yield <10% necessitates route optimization .

  • Formulation: Poor solubility demands lipid nanoparticle encapsulation .

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